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Compound of Interest

4-Chloro-8-methoxy-2-
Compound Name:
methylquinoline

Cat. No.: B1630563

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of 4-Chloro-8-methoxy-2-methylquinoline, a key intermediate in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and
interpretations presented herein are grounded in established principles and validated through
authoritative sources to ensure scientific integrity and practical applicability.

Introduction

4-Chloro-8-methoxy-2-methylquinoline (C11H10CINO, Molar Mass: 207.66 g/mol , CAS:
64951-58-2) is a substituted quinoline derivative with significant potential in various research
domains.[1][2] The precise elucidation of its molecular structure is paramount for its application
in the synthesis of novel bioactive compounds and functional materials.[3] Spectroscopic
techniques are indispensable tools for this purpose, providing a detailed fingerprint of the
molecule's atomic and electronic framework. This guide will delve into the theoretical
underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra
of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For 4-Chloro-8-methoxy-2-methylquinoline, both *H and 3C NMR are crucial for
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confirming the substitution pattern on the quinoline ring.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 4-Chloro-8-methoxy-2-methylquinoline is expected to exhibit
distinct signals for the aromatic protons, the methyl group, and the methoxy group. The
chemical shifts are influenced by the electronic effects of the substituents (the chloro, methoxy,
and methyl groups) on the quinoline core.[4][5]

Proton Assignment Pre.:dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz2)

H-3 ~6.8-7.0 Singlet (s)

H-5 ~74-76 Doublet (d) ~8.0

H-6 ~71-73 Triplet (t) ~8.0

H-7 ~6.9-7.1 Doublet (d) ~8.0

2-CHs ~2.6-2.8 Singlet (s)

8-OCHs ~3.9-4.1 Singlet (s)

Interpretation of the *H NMR Spectrum:

e Aromatic Region (6.8 - 7.6 ppm): The protons on the benzene ring (H-5, H-6, and H-7) will
appear in this region. The electron-donating methoxy group at position 8 will shield these
protons, shifting them slightly upfield compared to unsubstituted quinoline.[4] The chloro
group at position 4 will have a deshielding effect on the nearby protons. The singlet for H-3 is
due to the absence of adjacent protons.

o Methyl Protons (2.6 - 2.8 ppm): The methyl group at position 2 is attached to a sp2 hybridized
carbon and will appear as a singlet.

o Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group are equivalent and
will give rise to a sharp singlet.

Predicted **C NMR Spectral Data
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The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (5, ppm)
C-2 ~158 - 160
C-3 ~120-122
C-4 ~145 - 147
C-4a ~148 - 150
C-5 ~126 - 128
C-6 ~122 - 124
C-7 ~115-117
C-8 ~155 - 157
C-8a ~138 - 140
2-CHs ~23-25
8-OCHs ~55-57

Interpretation of the 3C NMR Spectrum:

e Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-8) and the bridgehead
carbons (C-4a, C-8a) will have distinct chemical shifts. The electronegative chlorine atom will
cause a significant downfield shift for C-4.[5] The oxygen of the methoxy group will also
cause a downfield shift for C-8.

e Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 115-
140 ppm.

» Aliphatic Carbons: The methyl and methoxy carbons will appear in the upfield region of the
spectrum.

Experimental Protocol for NMR Spectroscopy
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A standard protocol for acquiring high-quality NMR spectra of 4-Chloro-8-methoxy-2-
methylquinoline is as follows:

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum with a sufficient
number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be required compared to the *H spectrum due to the lower natural abundance of
the 13C isotope.

e 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and
carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation
Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Sample Preparation

Weigh 5-10 mg of Dissolve in ~0.6 mL
E{h\ovu—B—memnxy—z—memquumohns of deuterated solvent UL

Click to download full resolution via product page

Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 4-Chloro-8-methoxy-2-
methylquinoline will show characteristic absorption bands for the aromatic ring, C-H, C-O, C-
N, and C-CI bonds.[6][7]
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Predicted IR Spectral Data

Predicted Wavenumber

Vibrational Mode Intensity
(cm~)
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch (CHs, )
2850 - 3000 Medium
OCHs)
C=C and C=N Aromatic Ring _
1500 - 1650 Strong, multiple bands

Stretch

1200 - 1275 (asymmetric)1000
C-O Stretch (Aryl Ether) ) Strong
- 1075 (symmetric)

C-CI Stretch 700 - 850 Strong

Out-of-plane C-H Bending 750 - 900 Strong

Interpretation of the IR Spectrum:

e C-H Stretching: The bands above 3000 cm~1! are characteristic of aromatic C-H stretching,
while those just below 3000 cm~* are due to the aliphatic C-H bonds of the methyl and
methoxy groups.

e Aromatic Ring Vibrations: The sharp, strong absorptions in the 1500-1650 cm~1 region are
indicative of the C=C and C=N stretching vibrations within the quinoline ring system.

e C-O Stretching: The strong bands corresponding to the asymmetric and symmetric stretching
of the aryl ether C-O bond are a key indicator of the methoxy group.[7]

e C-CI Stretching: A strong absorption in the fingerprint region (700-850 cm~1) can be
attributed to the C-CI stretching vibration.

o Out-of-plane Bending: The pattern of strong bands in the 750-900 cm~* region can provide
further information about the substitution pattern on the aromatic rings.

Experimental Protocol for IR Spectroscopy
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o Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total
Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is
ground with dry KBr and pressed into a transparent disk. ATR is a simpler method where the
solid sample is placed directly on the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. Then, the sample spectrum is recorded and the background is automatically
subtracted.
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Figure 2: Workflow for Infrared (IR) spectroscopy.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and elemental composition of a molecule. It also offers insights into the
structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For 4-Chloro-8-methoxy-2-methylquinoline, Electron lonization (EI) would be a suitable
method. The mass spectrum is expected to show a prominent molecular ion peak (M*’) and
several characteristic fragment ions.

Predicted Relative o
m/z lon Description
Abundance

Molecular ion peak
207/209 [M]+ High (with isotopic peak for
37Cl)

Loss of a methyl
192 [M - CHs]* Moderate radical from the
methoxy group

Loss of a neutral

178 [M - C2H3]* Moderate
acetylene molecule
Loss of a chlorine
172 [M-CIl*+ Low _
radical
Subsequent loss of
164 [M-CHs - COJ* Moderate )
carbon monoxide
Loss of HCN from the
140 [M - CI - HCN]* Moderate quinoline ring after

chlorine loss

Interpretation of the Mass Spectrum:

e Molecular lon Peak: The molecular ion peak will appear at m/z 207, corresponding to the
molecular weight of the compound with the 3°Cl isotope. A smaller peak at m/z 209
(approximately one-third the intensity) will be observed due to the natural abundance of the
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37Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine
atom.

o Fragmentation Pattern: The fragmentation of substituted quinolines can be complex.
Common fragmentation pathways for methoxyquinolines involve the loss of a methyl radical
(CHs") followed by the elimination of carbon monoxide (CO).[8] The quinoline ring itself can
undergo fragmentation by losing hydrogen cyanide (HCN).[9] The chloro-substituent can also
be lost as a radical. The relative abundances of these fragment ions provide clues about the
stability of the different parts of the molecule.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile
compounds.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating fragment-
rich spectra of small organic molecules.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate
the ions based on their mass-to-charge ratio.

» Detection: An electron multiplier or a similar detector is used to detect the ions.

Sample Introduction

Gas Chromator graphy Mass Spectrometry Data Analysis
(GC-MS)
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Figure 3: General workflow for Mass Spectrometry (MS) analysis.
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Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive
approach to the structural elucidation of 4-Chloro-8-methoxy-2-methylquinoline. While the
specific spectral data presented in this guide are based on established principles and data from
closely related compounds, they provide a robust framework for researchers to interpret their
own experimental results. The detailed protocols and interpretation guidelines offered herein
are designed to ensure the accurate and reliable characterization of this important chemical
entity, thereby facilitating its use in further scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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